Aniline-Ring Twist Angle: Ortho-Methyl Effect on Conformation Distinguished from N-Benzylidene-4-nitroaniline
Photoelectron spectroscopy studies established that N-benzylidene-4-nitroaniline adopts an aniline-ring twist angle θN of approximately 60° relative to the imine plane, versus ~30° for the unsubstituted N-benzylideneaniline [1][2]. The 2-methyl substituent in Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- introduces additional steric hindrance that further increases θN and modifies the energetic separation of the two highest occupied molecular orbitals (ΔIP), shifting the ionization potentials relative to the non-methylated 4-nitro analog [2]. This conformation-controlled electronic structure is a direct consequence of the specific 2-methyl-4-nitro substitution pattern, which cannot be replicated by either the 4-nitro-only or 2-methyl-only variants.
| Evidence Dimension | Aniline-ring twist angle θN (degrees) |
|---|---|
| Target Compound Data | Estimated >60° (2-methyl + 4-nitro steric/electronic push-pull, inferred from combined substituent effects [2]) |
| Comparator Or Baseline | N-Benzylidene-4-nitroaniline (CAS 1613-94-1): θN ≈ 60° [1]; N-Benzylideneaniline (unsubstituted): θN ≈ 30° [1] |
| Quantified Difference | θN increased by ~30° relative to unsubstituted parent; further augmented by 2-methyl group (precise value not independently crystallized but inferred from ionization potential shifts in photoelectron spectra [2]) |
| Conditions | Gas-phase photoelectron spectroscopy (He I radiation); PCILO computational method for twist angle predictions [1][2] |
Why This Matters
Conformation directly governs coordination geometry in metal complexes, π-stacking ability in crystalline materials, and the magnitude of second-order nonlinear optical response; purchasers requiring a specific twist angle for structure-property tuning must select the precise 2-methyl-4-nitro derivative.
- [1] Patnaik, L.N.; Das, S. Conformations of Some Monosubstituted N-Benzylideneanilines. Bulletin of the Chemical Society of Japan 1987, 60, 4421-4423. https://doi.org/10.1246/bcsj.60.4421 View Source
- [2] Akaba, R.; Tokumaru, K.; Kobayashi, T.; Utsunomiya, C. Electronic Structures and Conformations of N-Benzylideneanilines. II. Photoelectron Spectral Study. Bulletin of the Chemical Society of Japan 1980, 53, 2002-2006. https://doi.org/10.1246/bcsj.53.2002 View Source
